

# Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols

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## Compound of Interest

Compound Name: Anticancer agent 179

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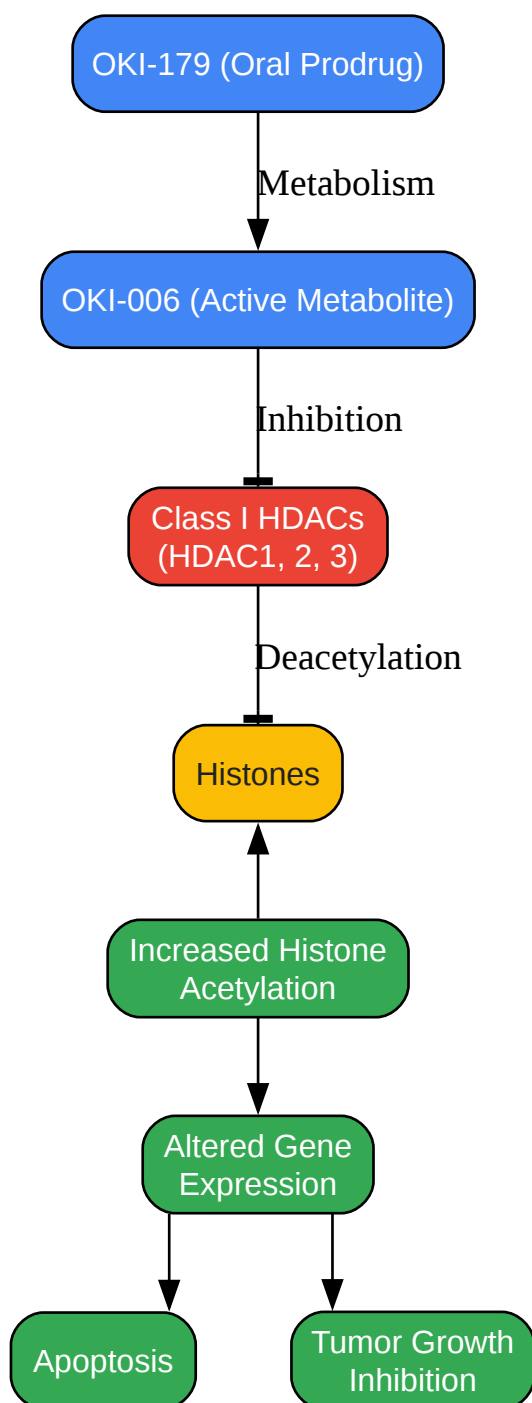
These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation study in patients with advanced solid tumors.

## Introduction

OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179. [4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles and preliminary anti-tumor activity.[4]

## Signaling Pathway of OKI-179

OKI-179, as a class I HDAC inhibitor, functions by altering the acetylation state of histones, leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.



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Caption: Mechanism of action of OKI-179.

## Phase 1 Clinical Trial Protocol

This protocol outlines the key components of the first-in-human, open-label, dose-escalation study of OKI-179.

## Study Objectives

Objective Type	Description
Primary	To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of OKI-179.[4]
Primary	To evaluate the safety and tolerability of OKI-179.[4]
Secondary	To characterize the pharmacokinetic (PK) profile of OKI-179 and its active metabolite, OKI-006.[4]
Secondary	To assess the pharmacodynamic (PD) effects of OKI-179 on histone acetylation in peripheral blood mononuclear cells (PBMCs).[2]
Secondary	To evaluate the preliminary anti-tumor activity of OKI-179.[4]

## Patient Eligibility Criteria

Inclusion Criteria	Exclusion Criteria
Patients with advanced solid tumors refractory to standard therapy.[2]	ECOG performance status > 1.[2]
ECOG performance status of 0 or 1.[2]	Inadequate organ function.
Measurable or non-measurable disease.	Known active CNS metastases.
Adequate organ and bone marrow function.	QTcF interval > 470 ms.[2]
Age ≥ 18 years.	Prior treatment with an HDAC inhibitor.

## Study Design and Dose Escalation

A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

- Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in 21-day cycles.[2][4]
- Continuous Dosing: Once daily.[2]



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- To cite this document: BenchChem. [Phase 1 Clinical Trial Design for OKI-179: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12385709#phase-1-clinical-trial-design-for-oki-179\]](https://www.benchchem.com/product/b12385709#phase-1-clinical-trial-design-for-oki-179)

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